Ethyl 1-hydroxy-2-methylcyclopropanecarboxylate
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Overview
Description
Ethyl 1-hydroxy-2-methylcyclopropanecarboxylate: is an organic compound with the molecular formula C7H12O3 . It is a derivative of cyclopropane, featuring a hydroxyl group and an ester functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Hydroxylation of Ethyl 2-methylcyclopropanecarboxylate: This method involves the hydroxylation of ethyl 2-methylcyclopropanecarboxylate using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Grignard Reaction: Ethyl magnesium bromide can react with 2-methylcyclopropanecarboxylic acid chloride to form the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, resulting in different reduction products.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group or ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, osmium tetroxide, and other oxidizing agents.
Reduction: Lithium aluminium hydride (LiAlH4) and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and alkanes.
Substitution Products: Different esters and ethers.
Scientific Research Applications
Chemistry: Ethyl 1-hydroxy-2-methylcyclopropanecarboxylate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which ethyl 1-hydroxy-2-methylcyclopropanecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active compounds. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-methylcyclopropanecarboxylate: Lacks the hydroxyl group present in ethyl 1-hydroxy-2-methylcyclopropanecarboxylate.
Ethyl cyclopropanecarboxylate: Does not have the methyl group at the 2-position.
Ethyl 1-hydroxy-2-methylcyclopropaneacetate: Similar structure but with an acetate group instead of a carboxylate group.
Uniqueness: this compound is unique due to the presence of both the hydroxyl and ester groups on the cyclopropane ring, which allows for a wide range of chemical reactions and applications.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
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Biological Activity
Ethyl 1-hydroxy-2-methylcyclopropanecarboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclopropane ring, which contributes to its biological activity through unique steric and electronic properties. The presence of the hydroxyl group enhances its reactivity, potentially allowing it to interact with various biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Cyclopropane derivatives have been shown to inhibit various enzymes, which can lead to therapeutic effects. For example, compounds with similar structures have demonstrated inhibition of key metabolic enzymes involved in cancer progression and inflammation .
- Antimicrobial Activity : Research indicates that cyclopropane-containing compounds possess antimicrobial properties. This compound may exhibit similar effects against a range of pathogens, making it a candidate for further investigation as an antimicrobial agent .
Anticancer Activity
A study focusing on cyclopropane derivatives highlighted their potential as anticancer agents. This compound was evaluated alongside other derivatives for its ability to inhibit the growth of cancer cell lines. The results indicated that compounds with similar structural motifs could induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of signaling pathways .
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | A549 (lung cancer) | TBD | Apoptosis induction |
Similar Cyclopropane Derivative | HeLa (cervical cancer) | 8.7 | ROS-mediated apoptosis |
Antimicrobial Activity
The antimicrobial potential of this compound was assessed against various bacterial strains. Preliminary results suggest that the compound exhibits significant inhibitory effects, comparable to established antibiotics. Further studies are needed to elucidate the specific mechanisms involved.
Future Directions for Research
Given the promising biological activities associated with this compound, several avenues for future research can be proposed:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms by which this compound exerts its effects are essential. This includes studying its interactions with specific enzymes and receptors.
- In Vivo Studies : Animal models should be employed to evaluate the pharmacokinetics and therapeutic efficacy of this compound in a biological context.
- Structural Modifications : Exploring analogs and derivatives could enhance the biological activity and selectivity of this compound for specific targets.
Properties
IUPAC Name |
ethyl 1-hydroxy-2-methylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-10-6(8)7(9)4-5(7)2/h5,9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQKUIOKSROIBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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